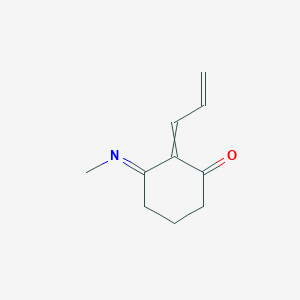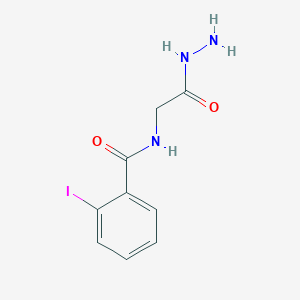
N-(2-Iodobenzoyl)glycine hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Iodobenzoyl)glycine hydrazide is an organic compound with the molecular formula C9H10IN3O2 It is a derivative of glycine, where the amino group is acylated with 2-iodobenzoyl chloride, and the carboxyl group is converted to a hydrazide
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Iodobenzoyl)glycine hydrazide can be synthesized through the acylation of glycine with 2-iodobenzoyl chloride, followed by the conversion of the resulting N-(2-iodobenzoyl)glycine to its hydrazide form. The general procedure involves dissolving glycine in water and reacting it with 2-iodobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to precipitate the product, which is filtered and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2-Iodobenzoyl)glycine hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The iodine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-iodobenzoyl)glycine oxides, while reduction can produce N-(2-iodobenzoyl)glycine amines.
科学研究应用
N-(2-Iodobenzoyl)glycine hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Iodobenzoyl)glycine hydrazide involves its interaction with molecular targets such as enzymes. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity. This mechanism is similar to other hydrazide-based inhibitors, which block enzyme function by modifying key amino acids in the active site .
相似化合物的比较
Similar Compounds
N-(2-Iodobenzoyl)glycine: Similar structure but lacks the hydrazide group.
2-Iodohippuric acid: Another derivative of glycine with similar properties.
N-(2-Bromobenzoyl)glycine: Similar compound with bromine instead of iodine.
Uniqueness
N-(2-Iodobenzoyl)glycine hydrazide is unique due to the presence of both the iodine atom and the hydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
887359-64-0 |
|---|---|
分子式 |
C9H10IN3O2 |
分子量 |
319.10 g/mol |
IUPAC 名称 |
N-(2-hydrazinyl-2-oxoethyl)-2-iodobenzamide |
InChI |
InChI=1S/C9H10IN3O2/c10-7-4-2-1-3-6(7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14) |
InChI 键 |
OMFWTJLYDPPQJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


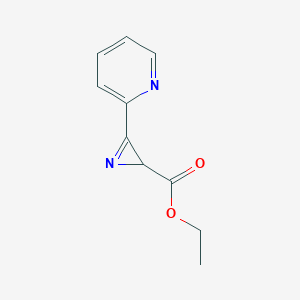
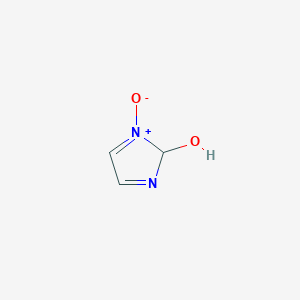
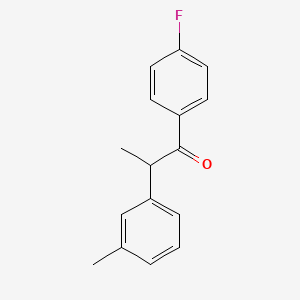
![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)
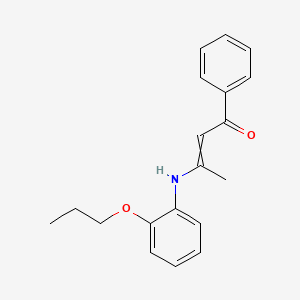
![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
![1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14179300.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)
![5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14179306.png)
